N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide
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Overview
Description
N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide is a complex organic compound that features a benzamide core substituted with a 3-chlorophenyl group, a nitro group, and a piperidine-1-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Chlorination: The 3-chlorophenyl group can be introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The piperidine-1-carbonyl group can be attached through an amidation reaction, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Reduction: 3-chloroaniline derivative
Substitution: Various substituted phenyl derivatives
Hydrolysis: Corresponding carboxylic acid and piperidine derivative
Scientific Research Applications
N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine-1-carbonyl group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-nitrobenzamide
- N-(3-chlorophenyl)-N-(piperidine-1-carbonyl)benzamide
- 4-nitro-N-(piperidine-1-carbonyl)benzamide
Uniqueness
N-(3-chlorophenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and piperidine-1-carbonyl groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-15-5-4-6-17(13-15)22(19(25)21-11-2-1-3-12-21)18(24)14-7-9-16(10-8-14)23(26)27/h4-10,13H,1-3,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZLVRFBIZPSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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